

physicochemical properties of 3-Bromo-2,2-bis(bromomethyl)propanol

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Compound of Interest

Compound Name:	3-Bromo-2,2-bis(bromomethyl)propanol
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An In-depth Technical Guide to the Physicochemical Properties of **3-Bromo-2,2-bis(bromomethyl)propanol**

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

3-Bromo-2,2-bis(bromomethyl)propanol, also known as Tribromoneopentyl Alcohol (TBNPA), is a brominated flame retardant and a versatile synthetic intermediate.^{[1][2][3]} Its utility in various applications, including the synthesis of complex molecular architectures like 3,3-disubstituted oxetanes for medicinal chemistry, necessitates a thorough understanding of its physicochemical properties.^[4] This guide provides a comprehensive overview of the core physicochemical data for **3-Bromo-2,2-bis(bromomethyl)propanol**, details common experimental protocols for their determination, and presents logical workflows for its analysis.

Physicochemical Properties

The properties of **3-Bromo-2,2-bis(bromomethyl)propanol** are summarized below. It is typically a white solid or powder.^{[2][3][5]} The reported values for properties such as melting point show some variation across different sources, which may be attributed to the purity of the samples analyzed.

Property	Value	Reference(s)
IUPAC Name	3-bromo-2,2-bis(bromomethyl)propan-1-ol	
Synonyms	Tribromoneopentyl alcohol, Pentaerythritol tribromohydrin, TBNPA	[3][5]
CAS Number	1522-92-5	[5]
Molecular Formula	C ₅ H ₉ Br ₃ O	[5]
Molecular Weight	324.87 g/mol	[5]
Appearance	White solid	[2][5]
Melting Point	62-67 °C, 64-66 °C, 90-95 °C	[1][3][5]
Boiling Point	286.4 °C at 760 mmHg, 131 °C at 2.5 mmHg	[1][2]
Density	2.28 g/cm ³ , 2.192 g/cm ³ (Predicted)	[1][2][3]
Solubility	Water: 2 g/L at 25 °C, also reported as insoluble. Organic Solvents: Soluble in Chloroform, Slightly soluble in Methanol.	[1][2]
pKa	13.73 ± 0.10 (Predicted)	[3]
Flash Point	127 °C	[1]
Vapor Pressure	0.032 Pa at 25 °C	[1]
Refractive Index	1.587	[1]

Experimental Protocols

Accurate determination of physicochemical properties is crucial for the application and handling of chemical compounds. Below are detailed methodologies for key experiments.

Synthesis using Phosphorus Tribromide (PBr₃)

A common method for synthesizing **3-Bromo-2,2-bis(bromomethyl)propanol** involves the reaction of pentaerythritol with phosphorus tribromide, which offers high reactivity and selectivity.[6][7]

Methodology:

- Initial Setup: Suspend pentaerythritol (0.2 mol) in tetrachloroethylene (200 mL) in a four-necked flask.[6]
- Stepwise PBr₃ Addition:
 - Slowly add the first portion of PBr₃ (0.2 mol) at 100°C and allow the reaction to proceed for 5 hours.[6]
 - Increase the temperature to 115°C and add the second portion of PBr₃, continuing the reaction for another 5 hours.[6]
 - Raise the temperature to 130°C, add the final portion of PBr₃, and maintain the reaction for 5 hours.[6]
- Work-up: Distill off the tetrachloroethylene under reduced pressure to obtain the intermediate product.[6]
- De-esterification: Add methanol (1.5 mol) to the intermediate and reflux at 70°C for 5 hours. [6]
- Purification: Filter the reaction mixture and wash the filter cake with water until the filtrate is neutral. The final product is obtained after suction filtering and drying.[6]

Melting Point Determination (Capillary Method)

The melting point is a key indicator of a substance's purity. The capillary method is a standard and widely used technique.[8]

Methodology:

- Sample Preparation: Ensure the solid sample is completely dry and finely powdered.[8][9]
Pack a small amount of the sample into a capillary tube (sealed at one end) to a height of 1-2 mm.[9][10]
- Apparatus Setup: Place the capillary tube in a melting point apparatus, such as a Mel-Temp or Thiele tube. Attach the capillary to a thermometer if using a Thiele tube.[10]
- Heating: Heat the apparatus. For an unknown sample, a rapid initial heating can determine an approximate melting range. For a more accurate measurement, heat slowly (approx. 1-2°C per minute) as the temperature approaches the expected melting point.[9]
- Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.[11]

Density Determination of a Solid (Volume Displacement Method)

This method determines density by measuring the volume of a liquid displaced by the solid.[12]

Methodology:

- Mass Measurement: Accurately weigh the solid sample using an analytical balance and record its mass.[13][14]
- Initial Volume Measurement: Fill a measuring cylinder with a liquid in which the solid is insoluble (e.g., water) to a known initial volume (V_1).[12][14]
- Volume Displacement: Gently immerse the solid sample completely into the liquid in the measuring cylinder, ensuring no splashing.[13][14]
- Final Volume Measurement: Record the new volume of the liquid (V_2). The volume of the solid is the difference between the final and initial volumes ($V = V_2 - V_1$).[12][14]
- Calculation: Calculate the density using the formula: Density = Mass / Volume.[13]

Solubility Determination

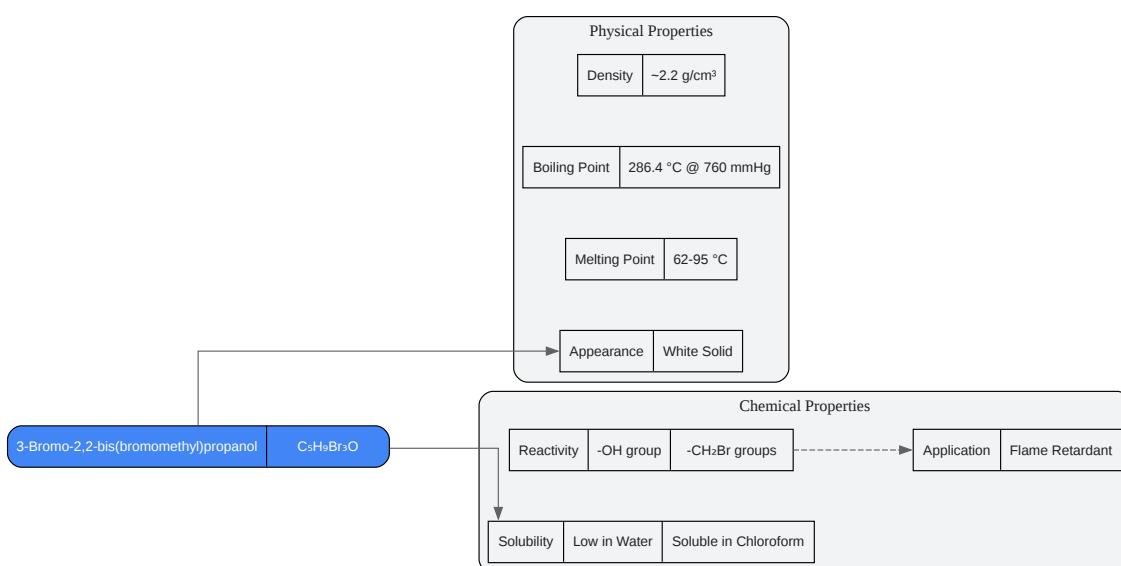
Solubility is defined as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[15]

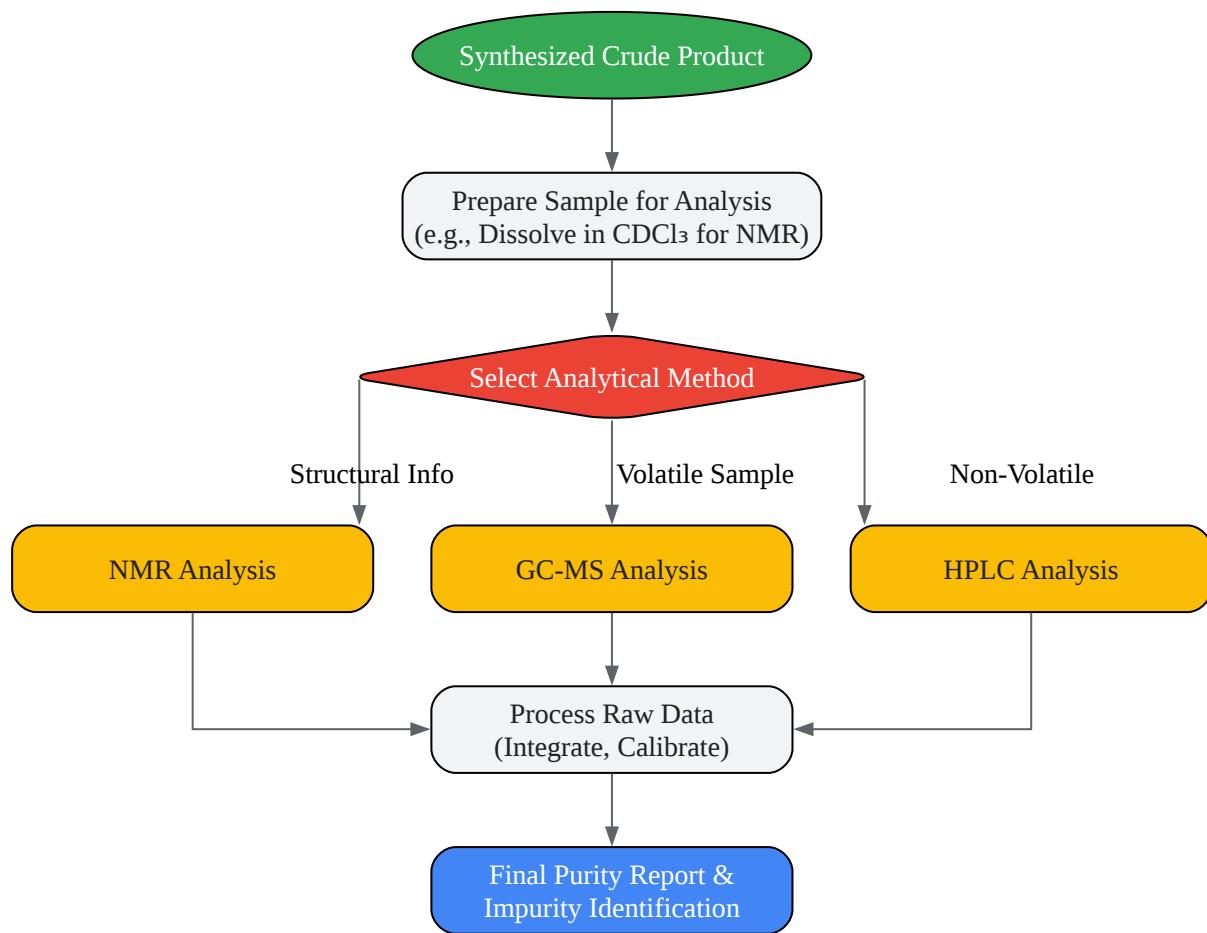
Methodology:

- Setup: Place a known volume or mass of the solvent (e.g., 100 mL) in a container and maintain a constant temperature.[15][16]
- Solute Addition: Add a small, pre-weighed amount of the solid solute to the solvent.[15][17]
- Dissolution: Stir or shake the mixture vigorously to ensure thorough mixing and facilitate dissolution.[15][17]
- Saturation Point: Continue adding small portions of the solute until a point is reached where it no longer dissolves, and a small amount of excess solid remains. This indicates that the solution is saturated.[15]
- Mass Calculation: Determine the total mass of the solute that was successfully dissolved by subtracting the mass of the remaining, undissolved solid from the total mass added.[15] The solubility is then expressed as mass of solute per volume (or mass) of solvent.

Visualizations

Diagrams created using Graphviz to illustrate key relationships and workflows.





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